2-Bromo-1-(5-ethylthiophen-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-ethylthiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKDODJJFQHAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone
Historical and Classical Approaches to Alpha-Bromination of Ketones
The alpha-bromination of ketones is a well-established transformation in organic chemistry. These classical methods typically involve the use of molecular bromine or other brominating agents under acidic, basic, or neutral conditions.
Direct Bromination Mechanisms and Stereochemical Considerations
The direct bromination of ketones like 1-(5-ethylthiophen-2-yl)ethanone (B92520) can proceed through different mechanisms depending on the reaction conditions. In acidic media, the reaction is catalyzed by the formation of an enol intermediate. The carbonyl oxygen is first protonated by the acid, making the α-hydrogens more acidic. A base then removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst. libretexts.orglibretexts.org
A key kinetic observation supporting this mechanism is that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org
When the α-carbon is a stereocenter, acid-catalyzed halogenation leads to racemization. This is because the achiral enol intermediate can be protonated from either face with equal probability. However, for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, the α-carbon is not a stereocenter, so stereochemical considerations at this position are not a primary concern.
Optimization of Reagents and Reaction Conditions for Selective Bromination
The selective synthesis of this compound requires careful control of reagents and reaction conditions to avoid side reactions such as polybromination or bromination of the electron-rich thiophene (B33073) ring.
Molecular bromine (Br₂) is a common brominating agent. The reaction can be carried out in various solvents, with glacial acetic acid being a frequent choice. libretexts.org However, the use of bromine in conjunction with a protic acid can sometimes lead to the formation of dibrominated products. sci-int.com To achieve monobromination, a slight excess of the ketone relative to the brominating agent may be used.
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. sci-int.com It is often used to avoid the harsh acidic conditions associated with Br₂/H⁺ systems. Photochemical methods using NBS have also been reported for the α-bromination of ketones. nih.gov
The choice of solvent is also crucial. Dichloromethane and diethyl ether are common solvents for these reactions. nih.govnih.gov For instance, a general procedure for the bromination of hetero-aromatic ketones involves the dropwise addition of one equivalent of bromine to an ice-cold solution of the substrate in diethyl ether, followed by stirring at room temperature. nih.gov
The table below summarizes some classical conditions for the alpha-bromination of ketones, which are applicable to the synthesis of this compound.
| Brominating Agent | Catalyst/Solvent | Key Features |
| Br₂ | Acetic Acid | Common, but can lead to over-bromination. sci-int.comlibretexts.org |
| Br₂ | Diethyl Ether | Used for hetero-aromatic ketones, often at low temperatures. nih.gov |
| N-Bromosuccinimide (NBS) | CCl₄ / Initiator | Milder conditions, good for selective monobromination. researchgate.net |
Modern Catalytic Strategies for Alpha-Bromination
More recent research has focused on developing catalytic methods for alpha-bromination that offer improved selectivity, efficiency, and safety profiles compared to classical approaches.
Organocatalytic Approaches to this compound Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, general principles of organocatalytic alpha-halogenation of ketones can be applied. For example, proline and its derivatives have been used to catalyze the alpha-halogenation of aldehydes and ketones. The mechanism involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with an electrophilic halogen source. This approach can offer high levels of enantioselectivity if the α-carbon is a prochiral center.
Metal-Catalyzed Methods for Halogenation of Ketones
Metal catalysts have also been employed to facilitate the alpha-halogenation of ketones. Copper(II) bromide has been used as both a catalyst and a bromine source for the bromination of the thiophene ring itself. Lewis acids such as aluminum chloride (AlCl₃) are classic catalysts for Friedel-Crafts acylation to produce the ketone precursor and can also influence subsequent halogenation reactions. smolecule.com Zinc bromide (ZnBr₂), formed in situ from zinc dust and bromine, has been used as a Lewis acid to activate the ketone for bromination. nih.gov While effective, the use of toxic metals raises environmental concerns. nih.gov
The following table presents some modern catalytic approaches applicable to ketone bromination.
| Catalyst Type | Example Catalyst | Halogen Source |
| Organocatalyst | Proline derivatives | N-Halosuccinimides |
| Metal Catalyst | Cu(OTf)₂ | N-Bromosuccinimide nih.gov |
| Lewis Acid | ZnBr₂ (in situ) | Br₂ nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered.
One key principle is atom economy. The use of molecular bromine for bromination can have a lower atom economy if HBr is generated as a byproduct that is not utilized. Reagents like NBS can also present atom economy challenges.
The use of hazardous solvents like carbon tetrachloride (CCl₄) is being phased out due to their environmental impact. researchgate.net The development of reactions in greener solvents like water or the use of solvent-free conditions is a major goal. An aqueous procedure for α-bromination using Zn dust and bromine has been reported, though the use of toxic zinc is a drawback. nih.gov
Catalytic methods, both organocatalytic and metal-catalyzed, are inherently greener as they reduce the amount of reagents required. Continuous flow processes for α-bromination have been developed, which can offer better control over reaction conditions, improved safety, and higher selectivity, aligning with green chemistry principles. nih.gov For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) has shown excellent selectivity and potential for industrial-scale application. nih.gov
Solvent-Free Synthesis and Renewable Solvents
Solvent-Free Approaches: Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry. These reactions can be facilitated by various techniques:
Mechanochemistry: Utilizing mechanical force (e.g., in a ball mill) to initiate chemical reactions can eliminate the need for bulk solvents, reduce reaction times, and sometimes lead to different product selectivities compared to solution-phase chemistry.
Solid-State Reactions: Conducting reactions with solid reactants at elevated temperatures can also circumvent the use of solvents.
While specific examples for the solvent-free synthesis of this compound are not extensively documented, the bromination of ketones is a reaction class amenable to such conditions, often requiring just a catalyst and the neat reactants.
Renewable Solvents: When a solvent is necessary, renewable "bio-solvents" are a sustainable choice. mdpi.comresearchgate.net These are derived from biomass sources like plants, crops, and waste materials. mdpi.com Their adoption is crucial for transitioning towards a sustainable chemical industry. mdpi.com For the synthesis of this compound, several renewable solvents could be considered, depending on the specific reaction step (e.g., acylation or bromination).
| Renewable Solvent | Source | Potential Application in Synthesis | Advantages |
|---|---|---|---|
| Ethanol | Fermentation of sugars (e.g., from corn, sugarcane) | Bromination reactions, work-up procedures | Low toxicity, biodegradable, readily available |
| 2-Methyltetrahydrofuran (2-MeTHF) | Levulinic acid from lignocellulose | Friedel-Crafts acylation, organometallic reactions | Higher boiling point than THF, forms azeotrope with water for easy removal mdpi.com |
| Glycerol | By-product of biodiesel production | Specialized catalytic reactions | High boiling point, non-toxic, biodegradable researchgate.net |
| Cyrene | Cellulose | Potential replacement for NMP and other dipolar aprotic solvents | High polarity, biodegradable, derived from waste biomass mdpi.com |
Atom Economy and Waste Minimization in Preparation
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It provides a theoretical measure of how many atoms from the starting materials are incorporated into the final molecule. The goal is to design synthetic routes that maximize atom economy, thereby minimizing the generation of waste byproducts. researchgate.net
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.com
A common route to this compound involves the α-bromination of the parent ketone, 1-(5-ethylthiophen-2-yl)ethanone. The choice of brominating agent significantly impacts the atom economy of this step.
| Brominating Agent | Reactants | Products | Calculated Atom Economy (%) | Notes |
|---|---|---|---|---|
| Molecular Bromine (Br₂) | 1-(5-ethylthiophen-2-yl)ethanone + Br₂ | This compound + HBr | 74.2% | Higher atom economy, but Br₂ is highly corrosive and toxic. The HBr byproduct is a strong acid that must be neutralized. |
| N-Bromosuccinimide (NBS) | 1-(5-ethylthiophen-2-yl)ethanone + NBS | This compound + Succinimide (B58015) | 70.2% | Lower atom economy, but NBS is a solid and easier to handle. The succinimide byproduct is less hazardous than HBr. |
Waste Minimization Strategies: Beyond maximizing atom economy, several other strategies contribute to waste minimization:
Catalysis: Using catalytic reagents instead of stoichiometric ones is a fundamental approach to reducing waste. researchgate.net For instance, developing catalytic bromination methods that use a catalytic source of bromine and a stoichiometric oxidant can improve the environmental profile of the reaction.
Reduction of Derivatives: Avoiding the use of protecting groups and minimizing intermediate steps in a synthesis pathway reduces the consumption of reagents and the generation of waste. researchgate.netnih.gov
Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize yield and selectivity, thus minimizing the formation of unwanted byproducts and unreacted starting materials.
Alternative Synthetic Routes to the this compound Scaffold
The synthesis of the target compound can be approached from different strategic directions, primarily by varying the order in which the key functional groups are introduced onto the thiophene core.
Access through Thiophene Functionalization
This approach begins with a pre-functionalized thiophene, typically 2-ethylthiophene (B1329412), and sequentially introduces the bromoacetyl group. This is a convergent and highly common strategy for preparing acylthiophenes.
Step 1: Friedel-Crafts Acylation The most direct method for introducing the acetyl group is the Friedel-Crafts acylation of 2-ethylthiophene with either acetyl chloride or acetic anhydride. This reaction is typically promoted by a Lewis acid catalyst.
Reactants: 2-Ethylthiophene and Acetyl Chloride/Acetic Anhydride
Catalyst: Traditionally, stoichiometric amounts of aluminum chloride (AlCl₃) are used. smolecule.com However, green alternatives include catalytic amounts of other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts such as zeolites. Zeolites are particularly attractive as they are reusable and can minimize waste.
Product: 1-(5-ethylthiophen-2-yl)ethanone. The acylation occurs preferentially at the C5 position due to the activating, ortho-para directing nature of the ethyl group and the higher reactivity of the α-position of the thiophene ring.
Step 2: α-Bromination The resulting ketone, 1-(5-ethylthiophen-2-yl)ethanone, is then brominated at the carbon adjacent to the carbonyl group (the α-position).
Reagents: As discussed in section 2.3.2, molecular bromine (Br₂) in a solvent like acetic acid or a chlorinated solvent is a common reagent. Alternatively, N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or light, can be used for a more selective and controlled bromination.
Product: this compound.
This two-step sequence is generally robust and provides reliable access to the target scaffold.
Strategies Involving Pre-functionalized Ethanones
An alternative retrosynthetic approach involves forming the carbon-carbon bond between a pre-functionalized thiophene and a two-carbon ethanone (B97240) fragment, or vice versa. This strategy can be advantageous if the required starting materials are readily available or if it allows for better control of regioselectivity.
Route A: Acylation with Bromoacetyl Chloride A direct, though often challenging, route is the Friedel-Crafts acylation of 2-ethylthiophene with a pre-functionalized acylating agent like bromoacetyl chloride or bromoacetic anhydride.
Challenge: The bromoacetyl halides are highly reactive and can lead to side reactions, including self-condensation and reaction with the Lewis acid catalyst. The α-bromo ketone product can also be susceptible to further reaction under the harsh Lewis acidic conditions.
Potential Advantage: This method could, in principle, construct the target molecule in a single step from 2-ethylthiophene, making it highly step-economical. nih.gov
Route B: Cross-Coupling Reactions Modern cross-coupling reactions offer a powerful alternative for constructing the C-C bond between the thiophene ring and the ethanone side chain.
Methodology: A common strategy involves the reaction of an organometallic thiophene derivative with an appropriate electrophile. For example, 5-ethyl-2-thienyllithium or (5-ethylthiophen-2-yl)magnesium bromide (a Grignard reagent) could be reacted with a bromoacetylating agent.
Suzuki-Miyaura Coupling: A more sophisticated approach involves the palladium-catalyzed Suzuki-Miyaura reaction. researchgate.net This could entail the coupling of a (5-ethylthiophen-2-yl)boronic acid with a suitable 2-bromoethanone derivative. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. dntb.gov.ua
| Strategy | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|
| Thiophene Functionalization | Friedel-Crafts Acylation followed by α-Bromination | Reliable, well-established reactions, generally good yields. | Two distinct synthetic steps, traditional Friedel-Crafts uses stoichiometric, corrosive catalysts. |
| Pre-functionalized Ethanones (Acylation) | Direct Friedel-Crafts with Bromoacetyl Halide | Potentially one step (high step economy). | Harsh conditions, potential for side reactions and low yields. |
| Pre-functionalized Ethanones (Coupling) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki) | Mild conditions, high functional group tolerance, high selectivity. | Requires preparation of organometallic or boronic acid precursors, expensive catalyst. |
Chemical Reactivity and Transformative Derivatization of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone
Nucleophilic Substitution Reactions Involving the Alpha-Bromine
The most prominent feature of 2-bromo-1-(5-ethylthiophen-2-yl)ethanone is the bromine atom positioned on the carbon alpha to the carbonyl group. This α-haloketone structure is highly susceptible to nucleophilic substitution, where the bromine atom acts as an excellent leaving group.
Mechanisms of SN2 and SN1 Displacements at the Alpha-Carbon
The substitution of the alpha-bromine atom in α-bromoketones predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide ion. The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge, thus accelerating the reaction rate compared to a standard alkyl halide.
Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is highly disfavored for this substrate. An SN1 reaction would require the formation of a carbocation intermediate at the α-carbon after the departure of the leaving group. However, the powerful electron-withdrawing nature of the adjacent carbonyl group would severely destabilize such a carbocation, making its formation energetically prohibitive.
| Characteristic | SN2 Mechanism | SN1 Mechanism |
|---|---|---|
| Favored for this Compound | Yes | No |
| Mechanism | Concerted (single step) | Stepwise (multi-step) |
| Intermediate | None (Transition State) | Carbocation |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Stereochemistry | Inversion of configuration | Racemization |
| Reasoning | The carbonyl group stabilizes the trigonal bipyramidal transition state. | The carbonyl group destabilizes the carbocation intermediate. |
Synthesis of Alpha-Substituted Ketones (e.g., Alpha-Amino, Alpha-Thio, Alpha-Alkoxy)
The high reactivity of the α-bromine via the SN2 pathway makes this compound an excellent precursor for a variety of α-substituted ketones. These transformations are achieved by reacting the parent compound with different nucleophiles.
Alpha-Amino Ketones : The reaction with primary or secondary amines leads to the formation of α-amino ketones, which are valuable synthons in medicinal chemistry. This reaction is a standard method for accessing this important class of compounds.
Alpha-Thio Ketones : Nucleophilic attack by thiolates (RS⁻) or thiols (RSH) in the presence of a base results in the synthesis of α-thio ketones. These compounds are useful in various synthetic applications.
Alpha-Alkoxy Ketones : Treatment with alkoxides (RO⁻) or alcohols (ROH) under basic conditions yields α-alkoxy ketones. This reaction provides a direct route to ether functionalities at the alpha position.
| Product Class | Nucleophile | General Product Structure |
|---|---|---|
| α-Amino Ketone | Amine (R₂NH) | ![]() |
| α-Thio Ketone | Thiol/Thiolate (RSH/RS⁻) | ![]() |
| α-Alkoxy Ketone | Alcohol/Alkoxide (ROH/RO⁻) | ![]() |
Reactions of the Carbonyl Group
The carbonyl group in this compound is an electrophilic center that can undergo a variety of addition and condensation reactions.
Carbonyl Reductions and Their Stereoselectivity
The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction of a similar diketone with NaBH₄ has been shown to effectively reduce the carbonyl groups. For this compound, this would yield 2-Bromo-1-(5-ethylthiophen-2-yl)ethanol.
Since the starting material is achiral, the reduction of the prochiral ketone will result in a racemic mixture of the (R)- and (S)-enantiomers of the corresponding alcohol, unless a chiral reducing agent or catalyst is employed to induce stereoselectivity.
Knoevenagel Condensations and Other Aldol-Type Reactions
The Knoevenagel condensation involves the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. This compound can serve as the carbonyl component in this reaction.
For instance, in the presence of a catalyst, it can react with active methylene compounds such as malononitrile (B47326) or diethyl malonate. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. It is important to note that the presence of the α-bromine could lead to competing SN2 reactions with the basic catalyst or the nucleophile.
Wittig and Horner-Wadsworth-Emmons Olefinations
The carbonyl group can be transformed into an alkene via olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Wittig Reaction : This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. While effective, the Wittig reaction with ketones, especially sterically hindered ones, can sometimes give low yields. The stereoselectivity depends on whether the ylide is stabilized or non-stabilized.
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide, to react with ketones. This method is often preferred for reactions with ketones and generally provides excellent stereoselectivity, favoring the formation of the (E)-alkene. The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.
| Reaction | Key Reagent | Typical Stereochemical Outcome | Key Byproduct | Advantages for Ketones |
|---|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides | Triphenylphosphine oxide (Ph₃P=O) | Widely used for aldehydes and ketones. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Predominantly (E)-alkene | Dialkylphosphate salt | Higher reactivity with ketones; easy removal of byproduct. |
Cyclization Reactions Initiated by this compound
The presence of the α-haloketone functionality makes this compound a prime candidate for various cyclization reactions, leading to the formation of a variety of heterocyclic systems. airo.co.in These reactions are fundamental in the construction of fused ring systems with potential biological activities.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for the formation of thiazole rings. youtube.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. youtube.comnih.gov The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. youtube.com Subsequent intramolecular cyclization and dehydration yield the corresponding thiazole derivative. The reaction is versatile and can be used to synthesize a wide array of substituted thiazoles by varying the thioamide component. nih.govpharmaguideline.com
Pyrroles: The Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis are two of the most common methods for constructing pyrrole rings. wikipedia.orgorganic-chemistry.org The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such compounds. The Hantzsch pyrrole synthesis, a variation of the original method, utilizes an α-haloketone, an amine, and a β-ketoester to construct the pyrrole ring. researchgate.net
Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.orghilarispublisher.com Similar to pyrrole synthesis, this compound can be converted into a suitable 1,3-dicarbonyl precursor. Alternatively, α-haloketones can react with hydrazones under visible light catalysis in a tandem reaction involving radical addition and intramolecular cyclization to afford pyrazoles. organic-chemistry.org
| Heterocycle | General Reaction | Key Reagents |
|---|---|---|
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide |
| Pyrrole | Hantzsch Pyrrole Synthesis | Amine, β-ketoester |
| Pyrazole | Condensation | Hydrazine (after conversion to 1,3-dicarbonyl) |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. libretexts.orglibretexts.org While direct involvement of this compound in pericyclic reactions like Diels-Alder or electrocyclizations is not commonly reported, its derivatives can participate in such transformations. For instance, conversion of the ketone to an alkene could open pathways for cycloaddition reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Moiety
The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core.
Electrophilic aromatic substitution is a characteristic reaction of thiophene. The sulfur atom in the thiophene ring is an electron-donating group, which activates the ring towards electrophilic attack. brainly.in Substitution typically occurs at the C5 position (α-position) as the resulting carbocation intermediate is more stabilized by resonance. stackexchange.compearson.com In the case of this compound, the 5-position is already substituted with an ethyl group. The 2-acyl group is an electron-withdrawing group and deactivates the ring, particularly the adjacent C3 position. The ethyl group is an activating group. Therefore, electrophilic substitution would be directed to the available C4 or C3 positions, with the regioselectivity depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.inyoutube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Thiophene derivatives, including those bearing bromine atoms, are excellent substrates for these reactions. acs.orgresearchgate.net Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide variety of substituents onto the thiophene ring. semanticscholar.orgnih.gov These reactions typically proceed with high efficiency and selectivity, allowing for the synthesis of complex molecules. nih.govnih.gov For instance, a bromine atom on the thiophene ring can be readily replaced with an aryl, alkyl, or vinyl group through a Suzuki coupling reaction. nih.gov
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C |
| Buchwald-Hartwig | Amine | C-N |
Radical Reactions and Photochemistry Involving this compound
The carbon-bromine bond in α-bromoketones is susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or radical initiators. nih.govdissertationtopic.net This can lead to the formation of a carbon-centered radical, which can then participate in various radical reactions such as addition to alkenes or cyclization reactions.
The photochemistry of thiophene and its derivatives is a rich and complex field. researchgate.netaip.org Thiophenes can undergo a variety of photochemical reactions, including photoisomerization, photodimerization, and photocyclization. researchgate.netnih.gov The presence of the bromoacetyl group can influence the photochemical behavior of the molecule. For instance, irradiation of α-bromoketones can lead to the formation of radicals. acs.org Furthermore, the thiophene ring itself can be involved in photochemical transformations, such as photo-induced cyclizations to form fused systems. nih.gov The specific photochemical outcome would depend on the wavelength of light used, the solvent, and the presence of other reactants.
Photoinduced Transformations and Radical Intermediates
The photochemical behavior of α-bromoketones, including this compound, is characterized by the lability of the carbon-bromine bond upon exposure to ultraviolet (UV) or visible light. This photoexcitation can lead to homolytic cleavage of the C-Br bond, a process that generates a pair of radical intermediates. researchgate.net This initial step opens up a cascade of potential subsequent reactions, making photoinduced transformations a powerful tool for the derivatization of this class of compounds.
The primary photochemical event is the homolysis of the C-Br bond, yielding a 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical and a bromine radical. The stability and subsequent reaction pathways of these radical intermediates are influenced by the solvent, the presence of radical scavengers or initiators, and the specific reaction conditions. researchgate.net For instance, in the presence of a hydrogen donor, the initially formed organic radical can be quenched to yield the parent ketone, 1-(5-ethylthiophen-2-yl)ethanone (B92520).
In the absence of efficient radical traps, a notable transformation that can occur is a 1,2-bromine shift. This process is believed to proceed through the formation of the radical pair, followed by the elimination of a hydrogen atom to form an α,β-unsaturated ketone intermediate. Subsequent addition of hydrogen bromide (formed in situ) can then lead to the isomeric β-bromoketone. researchgate.net
Furthermore, photo-induced reactions of α-bromoketones with N-bromosuccinimide (NBS) have been shown to result in further bromination at the β-position. researchgate.net This reaction is thought to involve a series of steps including photoinduced C-Br bond cleavage, elimination of HBr to form an α,β-unsaturated ketone, and subsequent addition of bromine, which is generated from the reaction between HBr and NBS. researchgate.net
| Reaction | Reactants | Conditions | Major Product(s) | Plausible Radical Intermediates |
| Photolysis | This compound | Acetonitrile (B52724), UV light | 1-(5-ethylthiophen-2-yl)ethanone, β-bromopropiophenone derivative | 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical, Bromine radical |
| Photo-bromination | This compound, NBS | Diethyl ether, UV-Vis irradiation | α,β-dibromo-1-(5-ethylthiophen-2-yl)ethanone | 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical, Bromine radical |
Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy for Carbonyl and Thiophene (B33073) Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, IR spectroscopy is crucial for confirming the presence of the carbonyl (C=O) group and the characteristic vibrations of the substituted thiophene ring.
The IR spectrum of an α-bromo ketone, such as this compound, is expected to show a strong absorption band for the carbonyl group. The position of this band can be influenced by the presence of the adjacent bromine atom. Typically, α-halogenation shifts the carbonyl stretching frequency to a higher wavenumber compared to the corresponding unsubstituted ketone. In addition to the carbonyl peak, the spectrum will display characteristic bands for the C-H, C=C, and C-S stretching and bending vibrations of the 5-ethylthiophen-2-yl moiety.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonyl) | Stretching | 1680 - 1700 | Strong |
| C-H (Aromatic/Thiophene) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic -CH₂Br) | Stretching | 2900 - 3000 | Medium |
| C=C (Thiophene Ring) | Stretching | 1400 - 1600 | Medium to Weak |
| C-S (Thiophene Ring) | Stretching | 600 - 800 | Medium to Weak |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
Note: The predicted values are based on typical ranges for similar compounds and may vary slightly for the specific molecule.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying and fingerprinting molecules. This technique relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum provides a unique vibrational fingerprint of the molecule. For this compound, Raman spectroscopy can be used to further confirm the molecular structure and is especially sensitive to the vibrations of the thiophene ring and the carbon-bromine bond.
Studies on substituted thiophenes have shown that Raman spectroscopy is effective in characterizing their structural features. acs.orgmdpi.com The symmetric stretching of the thiophene ring often gives rise to a strong Raman band. The vibrations involving the heavier bromine atom are also expected to be Raman active.
Table 2: Expected Raman Shifts for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Thiophene Ring | Symmetric Stretching | 1400 - 1500 |
| C=C (Thiophene Ring) | Stretching | 1300 - 1400 |
| C-S-C (Thiophene Ring) | Deformation | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Note: These are expected ranges based on data for analogous thiophene derivatives.
Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A typical HPLC method for such α-bromo ketones would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. auroraprosci.com Detection is commonly performed using a UV detector, as the thiophene ring and carbonyl group are chromophores that absorb UV light.
Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities. Validation of the developed method would include assessing its linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results.
Table 3: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These are typical starting parameters and would require optimization for the specific analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is well-suited for identifying volatile byproducts and impurities that may be present in samples of this compound. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.
The analysis of halogenated compounds by GC-MS can sometimes be challenging due to potential interactions with the instrument, such as the degradation of halogenated solvents in the ion source. nih.gov Therefore, careful method development is necessary. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the acyl group. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments.
Chiral Chromatography for Enantiomeric Purity Analysis (if relevant)
The molecule this compound possesses a chiral center at the carbon atom bonded to the bromine atom (the α-carbon). Therefore, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This technique is relevant if the compound is synthesized in an enantiomerically enriched form or if the biological activity of the individual enantiomers needs to be assessed.
Chiral HPLC is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method would involve screening various types of CSPs and mobile phases to find a system that provides adequate resolution of the two enantiomers. acs.org
Theoretical and Computational Chemistry Investigations of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. These methods provide a detailed picture of the molecule's electron distribution and energy levels, which are key determinants of its chemical properties.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap generally suggests higher reactivity. For a related compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.6725 eV, indicating a molecule that is highly reactive. nih.gov
Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In similar brominated thiophene (B33073) ketones, the oxygen atom of the carbonyl group typically shows a region of negative potential (red color in MEP maps), indicating a site for electrophilic attack, while areas around the bromine atom may show a more positive potential (pale-blue color), suggesting a site for nucleophilic attack. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Related Bromothiophene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.7179 |
| LUMO | -3.0454 |
| Energy Gap | 3.6725 |
Data is for 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and serves as an illustrative example. nih.gov
Ab Initio Calculations for Energy Minimization and Conformational Analysis
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for precise energy minimization and conformational analysis. These calculations help to determine the most stable three-dimensional structure of this compound. By systematically exploring the potential energy surface, different conformations arising from the rotation around single bonds (e.g., the bond connecting the ethyl group or the bromoacetyl group to the thiophene ring) can be identified and their relative energies calculated. nih.gov
For instance, studies on similar molecules have used ab initio methods like Hartree-Fock (HF) in conjunction with DFT to optimize molecular geometries. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in predicting the pathways of chemical reactions involving this compound, as well as in characterizing the high-energy transition states that govern the reaction rates.
Computational Modeling of Nucleophilic Substitution Pathways
The presence of a bromine atom on the alpha-carbon to the carbonyl group makes this compound a prime candidate for nucleophilic substitution reactions. Computational studies on similar 2-bromo-1-arylethanone derivatives have been performed to investigate the mechanisms of these reactions. semanticscholar.org DFT calculations can be used to model the reaction pathway of a nucleophile, such as an imidazole (B134444) or other amine, attacking the alpha-carbon and displacing the bromide ion. semanticscholar.org
These models can elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise mechanism. By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction's feasibility.
Energetics of Carbonyl Reactivity and Alpha-Bromine Cleavage
The carbonyl group in this compound is a key reactive site. Computational methods can be used to probe the energetics of reactions involving this group, such as nucleophilic addition. The electrophilicity of the carbonyl carbon can be quantified through analysis of the charge distribution and the LUMO.
Furthermore, the cleavage of the alpha-bromine is a critical step in many of its reactions. The strength of the C-Br bond and the stability of the resulting carbocation or carbanion intermediates can be assessed through computational calculations. These energetic considerations are vital for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes
For a molecule like this compound, MD simulations could be used to:
Explore the different conformations adopted by the ethyl group and the bromoacetyl side chain.
Understand the flexibility of the thiophene ring.
Simulate the molecule's behavior in different solvent environments, which can significantly influence its conformation and reactivity.
By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the energy barriers for interconversion between them. This information complements the static picture provided by energy minimization calculations and offers a more complete understanding of the molecule's dynamic nature.
Exploration of Rotational Barriers and Flexible Moieties
The molecular structure of this compound features several flexible moieties, primarily centered around the rotational barriers of the ethyl and bromoacetyl groups. Computational chemistry provides powerful tools to explore these dynamic properties, offering insights into the molecule's conformational preferences and energy landscapes.
The primary rotatable bonds in this molecule are the C(thiophene)-C(carbonyl) bond and the C(thiophene)-C(ethyl) bond. The rotation around the C(thiophene)-C(carbonyl) bond dictates the orientation of the bromoacetyl group relative to the thiophene ring. Similar to other 2-acylthiophenes, this rotation is expected to have two planar conformers, syn and anti, corresponding to the carbonyl oxygen being oriented towards or away from the thiophene's sulfur atom, respectively. Quantum chemical calculations on analogous molecules, such as 2-acetyl-4-methylthiophene, have determined the torsional barriers for the acetyl methyl group to be approximately 325 cm⁻¹ for the syn conformer and 281 cm⁻¹ for the anti conformer. nih.gov While the bromoacetyl group is larger and more electronegative, these values provide a baseline for the expected energetic hurdles for rotation.
A hypothetical potential energy surface for the rotation around the C(thiophene)-C(carbonyl) bond can be calculated using methods like Density Functional Theory (DFT). Such a calculation would likely reveal that the planar syn and anti conformers are energy minima, separated by a transition state where the bromoacetyl group is perpendicular to the thiophene ring. The relative energies of these conformers are determined by a delicate balance of steric hindrance and electrostatic interactions between the carbonyl group and the thiophene ring.
Table 1: Hypothetical Rotational Energy Barriers for this compound Based on Analogous Compounds
| Rotatable Bond | Conformer/Transition State | Estimated Barrier (cm⁻¹) | Basis of Estimation |
| C(thiophene)–C(carbonyl) | syn ↔ anti Transition | 280 - 330 | Data from 2-acetyl-4-methylthiophene nih.gov |
| C(thiophene)–C(ethyl) | Staggered ↔ Eclipsed | ~200 | Data from 2-methylthiophene mdpi.com |
Solvent Effects on Molecular Conformations
The conformation of this compound in a solution is influenced by the surrounding solvent molecules. The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of the different conformers. Computational models, such as the Polarized Continuum Model (PCM), are often employed to simulate these effects. acs.org
In nonpolar solvents, intramolecular forces are dominant, and the conformational preferences are similar to the gas phase. However, in polar solvents, conformations with a larger dipole moment will be preferentially stabilized. For thiophene derivatives, increasing solvent polarity has been shown to induce a bathochromic (red) shift in their absorption and fluorescence emission spectra, which is indicative of a higher dipole moment in the excited state and stabilization by the polar solvent. rsc.org
The interaction between solute and solvent can be specific (e.g., hydrogen bonding) or non-specific (e.g., dipole-dipole interactions). Given the structure of this compound, which contains electronegative oxygen and bromine atoms, it can act as a hydrogen bond acceptor in protic solvents. These specific interactions can further influence conformational equilibria. Theoretical examinations of similar compounds like 2-formylthiophene have shown that electrostatic interactions are mainly responsible for the differences in conformational equilibrium. rsc.org
In Silico Screening and Structure-Activity Relationship (SAR) Prediction for Potential Biological Interactions
Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comencyclopedia.pub The α-bromoketone moiety is a reactive electrophilic group, making it a key pharmacophore for interacting with biological nucleophiles, such as cysteine or histidine residues in enzyme active sites. researchgate.netmdpi.com In silico methods like molecular docking and QSAR are instrumental in predicting and rationalizing the potential biological activities of this compound.
Molecular Docking Simulations with Defined Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. researchgate.net This allows for the estimation of binding affinity and the analysis of key intermolecular interactions. Given the known activities of thiophene derivatives, several potential targets could be explored for this compound.
For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and many thiophene-based compounds have been investigated as COX inhibitors. nih.gov A docking simulation of this compound into the active site of a COX enzyme (e.g., PDB ID: 4COX) could reveal potential binding modes. The thiophene ring could engage in hydrophobic or π-stacking interactions with aromatic residues in the active site, while the carbonyl and bromo-moieties could form hydrogen bonds or covalent interactions.
Another potential target class is protein kinases, which are crucial in cell signaling and are often implicated in cancer. The α-bromoketone group could act as a covalent inhibitor by reacting with a nucleophilic residue in the kinase active site. Docking studies would help identify which kinases are potential targets and predict the binding orientation that facilitates this covalent modification. In silico studies of other thiophene derivatives have shown good docking scores within the binding pockets of various receptors, often correlating well with experimental cytotoxicity or inhibitory activity. techscience.comnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Activity |
| Cyclooxygenase-2 (COX-2) | 4COX | -7.5 to -9.0 | Arg120, Tyr355, Ser530 | Anti-inflammatory nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.0 to -8.0 | Tyr59, Tyr119, Gly121 | Anti-inflammatory nih.gov |
| DprE1 (Tuberculosis target) | 4P8C | -8.0 to -9.5 | Cys387, Asn385 | Antitubercular colab.ws |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -5.5 to -7.0 | Phe101, Tyr105, Arg143 | Anticancer nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds.
To build a hypothetical QSAR model for a series of thiophene derivatives including this compound, a dataset of related compounds with known biological activity (e.g., antibacterial IC₅₀ values) would be required. nih.gov Molecular descriptors would then be calculated for each compound.
Relevant descriptors for this class of molecules might include:
Topological descriptors: Molecular connectivity indices, shape indices.
Geometrical descriptors: Molecular volume, surface area.
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms. mdpi.com
Physicochemical descriptors: LogP (lipophilicity), molar refractivity.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR equation could be generated. For instance, a hypothetical model for antibacterial activity might look like:
log(1/IC₅₀) = a(LogP) - b(LUMO energy) + c*(Molecular Volume) + d
In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model might suggest that higher lipophilicity (LogP) and a lower LUMO energy (indicating greater electrophilicity and reactivity of the α-bromoketone) could lead to increased antibacterial activity. The reliability of QSAR models is typically assessed through rigorous internal and external validation procedures. nih.govtiu.edu.iq
Role of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone As a Key Synthetic Intermediate
Precursor for the Synthesis of Novel Heterocyclic Compounds with Diverse Architectures
The dual reactivity of the α-bromoketone functional group is central to its utility in heterocyclic synthesis. The bromine atom acts as an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack, and the carbonyl group readily participates in condensation and cyclization reactions. This allows for the systematic construction of various ring systems.
Construction of Five-Membered Heterocycles (e.g., Furans, Pyrroles, Thiazoles)
The reaction of α-haloketones to form five-membered aromatic heterocycles is a cornerstone of synthetic chemistry. oxfordsciencetrove.com 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is an ideal substrate for these transformations, enabling the attachment of a (5-ethylthiophen-2-yl) moiety to various heterocyclic cores.
Thiazoles: One of the most prominent reactions involving α-bromoketones is the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.org In this reaction, this compound can be condensed with a thioamide or thiourea (B124793) to directly form a substituted thiazole ring. For instance, its reaction with thiourea would yield 4-(5-ethylthiophen-2-yl)thiazol-2-amine. This straightforward and efficient method is widely used to create 2-amino-4-arylthiazole scaffolds, which are prevalent in many biologically active compounds. frontiersin.orgnih.gov The reaction proceeds by initial S-alkylation of the thiourea onto the α-bromo carbon, followed by intramolecular cyclization and dehydration. researchgate.net
Pyrroles & Furans: While the Paal-Knorr synthesis is a classic method for forming pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds, α-bromoketones like this compound can serve as precursors to these necessary 1,4-dicarbonyls through alkylation of a β-ketoester or enolate, followed by hydrolysis and decarboxylation. wikipedia.orgyoutube.comyoutube.com More direct routes, such as the Hantzsch pyrrole (B145914) synthesis, can also be employed, involving the reaction of the α-bromoketone with a β-ketoester and an amine (like ammonia) to construct the pyrrole ring.
The following table summarizes the synthesis of five-membered heterocycles using α-bromoketones as precursors.
| Target Heterocycle | Co-reactant(s) | Key Synthesis Method | Illustrative Product from this compound |
| Thiazole | Thiourea / Thioamides | Hantzsch Synthesis | 4-(5-ethylthiophen-2-yl)thiazol-2-amine |
| Pyrrole | β-ketoester, Amine | Hantzsch Synthesis | Substituted 2-amino-4-(5-ethylthiophen-2-yl)pyrrole |
| Furan | β-ketoester (followed by cyclization) | Paal-Knorr Precursor Synthesis | Substituted 2-(5-ethylthiophen-2-yl)furan |
Assembly of Six-Membered and Fused Polycyclic Systems
The utility of this compound extends to the synthesis of more complex six-membered and fused heterocyclic systems, which are of great interest in medicinal chemistry. airo.co.inijpsr.com
Six-Membered Systems: The Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, can be adapted to incorporate α-bromoketones. wikipedia.orgymerdigital.comresearchgate.net By reacting this compound with a β-keto ester, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate, substituted dihydropyridines and, after oxidation, pyridines can be formed. These pyridine scaffolds are central to many pharmaceutical compounds.
Fused Polycyclic Systems: This building block is instrumental in synthesizing fused heterocycles where the thiophene (B33073) ring is annulated to another ring system. A key strategy involves the S-alkylation of a cyclic thione, such as 3-cyanopyridine-2(1H)-thione, with this compound. The resulting intermediate can then undergo intramolecular cyclization to form a thieno[2,3-b]pyridine (B153569) derivative. nih.gov This approach is highly modular and allows for the creation of diverse and complex polycyclic scaffolds. researchgate.net Thienopyrimidines, another important class of fused heterocycles, can be accessed through multi-step syntheses starting from thiophene-based intermediates derived from this bromo-ketone. jocpr.comjocpr.comnih.govresearchgate.net Research has shown the successful synthesis of various fused systems like bis(hexahydroacridine-1,8-diones) and bis(pyrimido[4,5-b]quinolines) incorporating a thieno[2,3-b]thiophene (B1266192) core, starting from aldehydes derived from thiophene precursors. researchgate.net
Building Block in Complex Organic Molecule Total Synthesis
The strategic placement of reactive functional groups makes this compound a valuable component in the retrosynthetic analysis of complex organic molecules, including natural products and advanced pharmaceutical intermediates.
Strategic Incorporation into Natural Product Scaffolds
Thiophene-containing molecules are found in a range of natural products and often serve as bioisosteres for benzene (B151609) rings, offering modified lipophilicity and metabolic profiles. The bromoacetylthiophene moiety provides a reliable handle for introducing this important structural unit into a larger molecular framework. While specific examples of the total synthesis of natural products using this compound are not prominently documented, the general strategy of using α-haloketones to form key bonds is well-established. The compound can be used to alkylate carbon or heteroatom nucleophiles, effectively stitching the (5-ethylthiophen-2-yl)carbonylmethyl fragment into a more complex scaffold during a convergent synthesis.
Utilization in the Preparation of Advanced Pharmaceutical Intermediates
The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Consequently, intermediates like this compound are of high interest for the synthesis of new chemical entities and active pharmaceutical ingredients (APIs). chemimpex.com Its analogs are known intermediates in the synthesis of various pharmaceuticals. The ability to readily form thiazoles, pyridines, and other heterocycles allows for the rapid generation of compound libraries for drug discovery programs. For example, derivatives of 4-(thiophen-2-yl)thiazol-2-amine, synthesized from the corresponding 2-bromoacetylthiophene, have been investigated as potential analgesic and anti-inflammatory agents. frontiersin.org Furthermore, fused thiophene derivatives such as thienopyrimidines have been synthesized and evaluated as antagonists for receptors like 5-HT2A, indicating their potential in developing treatments for neurological disorders. nih.gov
Development of Functional Materials and Polymers
Thiophene-based materials are at the forefront of research in organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). cnr.it The thiophene ring's ability to support π-conjugation is central to these applications.
This compound can serve as a monomer or a precursor to monomers for polymerization. The reactive bromo-group can be used to initiate polymerization or to link the thiophene unit into a larger polymer backbone. For example, it can be converted into an acetylene-functionalized monomer, which can then undergo oxidative coupling to form conjugated acetylenic polymers. researchgate.net Such polymers, featuring a thiophene skeleton, are being explored for applications in photoelectrochemical processes like hydrogen evolution. researchgate.net The ability to functionalize the thiophene ring allows for fine-tuning of the electronic properties of the resulting polymers, tailoring them for specific material science applications. chemimpex.commdpi.com
Monomer or Precursor in Polymer Chemistry (e.g., Thiophene-Based Conductive Polymers)
Thiophene-based polymers are a significant class of conductive polymers, valued for their electronic and optical properties. The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. While direct polymerization of this compound is not extensively documented in publicly available research, its structural features suggest a high potential for its use as a precursor to monomers for such polymers.
The bromine atom on the acetyl group can be strategically utilized in various coupling reactions, such as the Stille or Suzuki reactions, which are foundational methods for creating the carbon-carbon bonds that form the polymer backbone. nih.gov For instance, the ethylthiophene moiety can be further functionalized to introduce polymerizable groups. The reactivity of the α-bromo ketone allows for the synthesis of more complex thiophene-containing monomers, which can then be polymerized to create functional polymers with tailored properties.
The presence of the ketone and ethyl groups on the thiophene ring can also influence the properties of the resulting polymer, such as solubility and processability, which are critical for the fabrication of electronic devices. rsc.org Functionalization of polythiophenes is known to alter their optical and electronic properties, and the ketone group in this compound offers a potential site for such modifications. rsc.org
Table 1: Potential Polymerization Strategies Involving this compound as a Precursor
| Polymerization Strategy | Role of this compound | Potential Polymer Properties |
| Precursor to Functionalized Monomers | The α-bromoketone can be used to synthesize more complex thiophene monomers through reactions like the Hantzsch thiazole synthesis. | Enhanced solubility, tailored electronic properties, and potential for post-polymerization modification. |
| Chain-Growth Polymerization | The thiophene ring could potentially be involved in oxidative polymerization, with the side chain influencing polymer properties. | Introduction of functional groups along the polymer backbone, influencing morphology and conductivity. |
| Post-Polymerization Modification | If incorporated into a polymer, the ketone group could be a site for further chemical reactions to introduce new functionalities. | Creation of functional materials for sensors, bioelectronics, and other advanced applications. |
Synthesis of Organic Electronic Materials (e.g., OLEDs, OFETs)
Organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), are often based on complex heterocyclic structures. This compound serves as a valuable intermediate in the synthesis of these materials due to the high reactivity of the α-bromoketone group. This functional group is a key precursor for the construction of various heterocyclic rings, such as thiazoles, imidazoles, and oxazoles, which are common components of organic electronic materials. researchgate.net
For example, the reaction of an α-bromoketone with a thioamide is a classic method for synthesizing thiazole rings. Thiazole derivatives are known to be useful in organic electronics due to their electronic properties and stability. By using this compound in such reactions, novel thiophene-containing thiazole derivatives can be synthesized, which could then be incorporated into larger conjugated molecules for use in OLEDs or OFETs.
The ethylthiophene group in the molecule can also contribute to the performance of the final electronic device by influencing the molecular packing and electronic coupling between molecules in the solid state, which are critical factors for efficient charge transport in OFETs. mdpi.com
Table 2: Potential Applications in Organic Electronics Synthesis
| Application | Synthetic Role of this compound | Potential Benefits |
| OLED Materials | Precursor for the synthesis of emissive or charge-transporting materials containing thiophene and other heterocyclic rings. | The ethylthiophene moiety can help tune the electronic energy levels and photophysical properties of the final material. |
| OFET Materials | Building block for the synthesis of organic semiconductors with extended π-conjugation. | The planarity of the thiophene ring and potential for self-assembly can facilitate efficient charge transport. |
| Organic Photovoltaics (OPVs) | Intermediate for the synthesis of donor or acceptor materials used in the active layer of solar cells. | The combination of electron-rich thiophene and other functional groups can be used to design materials with appropriate energy levels for charge separation. |
Application in Probe Design and Labeling Chemistry
The reactivity of the α-bromoketone functional group also positions this compound as a potentially useful tool in the field of chemical biology, specifically in the design of molecular probes and labeling agents.
Synthesis of Fluorescent or Isotopic Labels for Biological Tracing
While there is no specific research detailing the use of this compound for creating fluorescent or isotopic labels, the principles of chemical reactivity suggest its potential in this area. The α-bromoketone is an electrophilic group that can react with nucleophiles to form stable covalent bonds. This reactivity could be exploited to attach the ethylthiophene moiety to a fluorescent dye or an isotopically enriched molecule.
The resulting labeled compound could then be used as a probe in biological systems. The thiophene ring itself may also impart useful photophysical properties to a fluorescent probe, potentially influencing its brightness, stability, and emission wavelength. Further research would be needed to explore these possibilities.
Covalent Modifiers for Targeted Molecular Interactions
The most direct potential application of this compound in probe design is as a covalent modifier for biomolecules, particularly proteins. α-Haloketones are a well-known class of reactive electrophiles that can be used to covalently label proteins by reacting with nucleophilic amino acid residues. acs.org
The primary targets for α-haloketones in proteins are the side chains of cysteine (thiol group) and histidine (imidazole group), although reactions with other nucleophilic residues are also possible. This reactivity forms the basis of activity-based protein profiling (ABPP), a powerful technique for studying enzyme function. acs.org
In this context, this compound could be used to design probes that target specific proteins. The ethylthiophene portion of the molecule could be modified to include a reporter tag (like a fluorophore or biotin) or a targeting group that directs the molecule to a specific protein or class of proteins. The α-bromoketone would then serve as the "warhead" that forms a covalent bond with the target protein, allowing for its detection or isolation.
Table 3: Potential Applications in Covalent Labeling
| Application | Mechanism of Action | Potential Use |
| Activity-Based Protein Profiling (ABPP) | The α-bromoketone acts as an electrophilic warhead to covalently modify the active site of enzymes. | To study the activity of specific enzymes in complex biological samples. |
| Targeted Covalent Inhibitors | The molecule could be designed to bind to a specific protein and then form a covalent bond, leading to irreversible inhibition. | As a tool for studying protein function or as a starting point for drug discovery. |
| Chemical Probes for Protein Identification | By attaching a reporter tag, the molecule could be used to label and identify proteins that interact with it. | To discover new protein targets for drugs or to study protein-protein interactions. |
Investigations into the Molecular and Cellular Interactions of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone in Vitro
Enzyme Inhibition Studies at the Molecular Level
No peer-reviewed studies detailing the enzyme inhibition properties of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone were identified. Research in this area would be foundational to understanding its potential as a bioactive molecule.
To investigate the inhibitory mechanisms of this compound, studies with model enzymes such as cysteine proteases and kinases would be required. The presence of an α-bromoketone moiety suggests potential for covalent modification of nucleophilic residues, such as the cysteine in the active site of cysteine proteases, which could lead to irreversible inhibition. nih.govku.edu Distinguishing between irreversible and reversible inhibition would necessitate dialysis or rapid dilution experiments.
Hypothetically, if this compound were to be investigated as an inhibitor of a model cysteine protease, a data table such as the one below would be generated to summarize the findings.
| Enzyme Target | Inhibition Type | Evidence |
| Cysteine Protease (e.g., Papain) | Not Determined | No data available |
| Kinase (e.g., Protein Kinase A) | Not Determined | No data available |
| Please note: This table is for illustrative purposes only and does not contain real data. |
A thorough kinetic analysis would be essential to characterize the interaction between this compound and any identified target enzymes. This would involve determining key kinetic parameters such as the inhibition constant (Ki) for reversible inhibitors or the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) for irreversible inhibitors.
A representative data table for such a kinetic study is presented below.
| Enzyme | Inhibitor | Ki (μM) | kinact (s-1) | KI (μM) |
| Cysteine Protease | This compound | N/A | N/A | N/A |
| Kinase | This compound | N/A | N/A | N/A |
| Please note: This table contains no experimental data and is for illustrative purposes only. |
Receptor Binding Assays and Ligand Interaction Studies
No studies have been published on the interaction of this compound with any specific receptors. Such investigations are crucial for understanding its potential pharmacological effects.
Competitive binding assays would be employed to determine if this compound can displace a known radiolabeled ligand from its receptor. nih.gov These experiments would yield the half-maximal inhibitory concentration (IC50), which can be converted to an affinity constant (Ki).
The results of such experiments would be summarized in a table similar to the following:
| Receptor System | Radioligand | IC50 (μM) | Ki (μM) |
| N/A | N/A | N/A | N/A |
| Please note: This table is a template and does not reflect any actual experimental results. |
Further studies would be needed to ascertain whether this compound interacts with the primary (orthosteric) binding site or an allosteric site on a receptor. nih.govnih.gov This could be investigated through functional assays in the presence of an orthosteric agonist or antagonist. Thiophene-containing compounds have been explored as allosteric modulators for various receptors. nih.govnih.gov
A summary of findings in this area would be presented as follows:
| Receptor | Interaction Site | Effect |
| N/A | Not Determined | No data available |
| Please note: This table is for illustrative purposes and contains no real data. |
Cellular Pathway Modulation in Defined Cell Lines
There is no available research on the effects of this compound on cellular signaling pathways. Studies on similar brominated compounds suggest that pathways such as the NF-κB and MAPK signaling cascades could be potential areas of investigation. nih.govnih.gov To assess this, researchers would treat specific cell lines with the compound and measure changes in the phosphorylation status of key signaling proteins or the expression of downstream target genes.
A hypothetical data table summarizing such findings is shown below.
| Cell Line | Pathway Investigated | Key Protein/Gene | Observed Effect |
| N/A | N/A | N/A | No data available |
| Please note: This table is a template and does not represent actual experimental data. |
Investigation of Apoptosis Pathways and Cellular Signaling Cascades
The in vitro effects of α-haloketones, particularly those bearing a thiophene (B33073) moiety, on cellular signaling have been a subject of interest in medicinal chemistry. While direct studies on this compound are not extensively detailed in publicly available literature, the biological activity of structurally similar compounds provides a framework for understanding its potential interactions. Thiophene derivatives have demonstrated anti-proliferative effects against various cancer cell lines, suggesting interference with pathways that control cell growth and survival.
Compounds that can covalently modify proteins often trigger apoptosis in cancer cells without affecting normal cells. nih.gov The mechanism frequently involves the direct targeting of cancer signaling proteins. nih.gov For instance, the related compound 2-Bromo-1-(5-bromothiophen-2-yl)ethanone has been identified as an inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β) in human cells, with an IC50 value of approximately 1000 nM. Inhibition of GSK-3β can significantly impact numerous signaling pathways implicated in cell proliferation, differentiation, and apoptosis. It is plausible that this compound could engage similar targets, modulating signaling cascades that are critical for cellular homeostasis and potentially inducing apoptosis through intrinsic or extrinsic pathways. The electrophilic nature of the α-bromoketone functional group is key to this activity, allowing it to interact with and inhibit key signaling proteins.
Effect on Protein Expression and Post-Translational Modifications
The interaction of electrophilic compounds like this compound with cellular proteins can lead to significant alterations in protein function and, consequently, changes in protein expression profiles. Covalent modification of specific proteins can trigger stress response pathways, leading to the upregulation or downregulation of a suite of genes.
A primary mechanism by which such compounds exert their effects is through post-translational modifications (PTMs). nih.gov The α-bromoketone motif is a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues within proteins, such as cysteine. nih.govnih.gov This covalent adduction is a form of PTM that can profoundly alter a protein's conformation and function. nih.gov For example, modification of a cysteine residue within the active site of an enzyme would likely lead to its irreversible inhibition. Similarly, modification of a cysteine involved in a critical disulfide bond or protein-protein interaction could disrupt its native structure and function. msu.edu Such PTMs can influence protein stability, localization, and enzymatic activity, thereby affecting broader cellular processes. nih.gov While over 400 types of PTMs have been described, the alkylation of amino acid side chains by compounds like this compound represents a specific, targeted modification that can initiate significant downstream cellular effects. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Defined Biological Systems In Vitro
Systematic Modification of the Bromine, Ketone, and Thiophene Moieties
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of different parts of the molecule, are crucial for optimizing its interaction with biological targets.
The Bromine Moiety : The bromine atom at the α-position to the ketone is a key functional group, acting as a leaving group in nucleophilic substitution reactions with biomolecules. smolecule.com Its reactivity can be modulated by replacing it with other halogens (e.g., chlorine, iodine) or other leaving groups. A more reactive leaving group would increase the rate of covalent bond formation but might also lead to decreased selectivity and off-target effects.
The Ketone Moiety : The carbonyl group of the ketone polarizes the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. Reduction of the ketone to a hydroxyl group would significantly decrease this electrophilicity, likely diminishing or abolishing its covalent binding activity and associated biological effects.
Correlation of Structural Features with Specific Molecular Interactions
The correlation of these structural modifications with biological activity provides insight into the specific molecular interactions required for the compound's effects. For instance, comparing the activity of this compound with its analogs, such as 2-Bromo-1-(5-bromothiophen-2-yl)ethanone and 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, can elucidate the role of the substituent at the 5-position of the thiophene ring.
| Compound | Modification | Potential Impact on Molecular Interaction |
|---|---|---|
| This compound | Baseline structure | The ethyl group provides moderate lipophilicity, potentially influencing membrane permeability and hydrophobic interactions within a target's binding pocket. |
| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | Ethyl group replaced by Bromine | Increases the molecule's molecular weight and alters its electronic profile. The bromo group is electron-withdrawing, which could affect the reactivity of the thiophene ring and its interaction with specific residues. |
| 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone | Ethyl group replaced by Chlorine | Similar to bromine, chlorine is an electron-withdrawing group that modifies the electronic properties of the thiophene ring, potentially altering binding affinity and selectivity for protein targets. smolecule.com |
| 2-Chloro-1-(5-ethylthiophen-2-yl)ethanone | Bromine replaced by Chlorine | Chlorine is a less reactive leaving group than bromine, which would likely decrease the rate of covalent adduction to target biomolecules, potentially increasing specificity. |
Mechanistic Insights into Covalent Adduction with Biomolecules
Identification of Target Residues (e.g., Cysteine, Lysine)
The primary mechanism of action for electrophilic compounds like this compound is the covalent modification of nucleophilic residues in proteins. nih.gov The α-bromoketone functionality makes the molecule a potent alkylating agent.
Cysteine is the most common target for such electrophiles. nih.gov The thiol group (-SH) of a cysteine residue is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻). It can readily attack the electrophilic α-carbon of the ketone, displacing the bromide ion in a classic S_N2 reaction. This results in the formation of a stable thioether bond, effectively tethering the molecule to the protein. msu.edu This covalent modification is often irreversible and can lead to a complete loss of protein function, particularly if the modified cysteine is located in an enzyme's active site or a region critical for its structure or regulation. nih.gov
While cysteine is the most frequent target, other nucleophilic amino acid residues can also be modified, albeit typically at a slower rate. The ε-amino group of lysine (B10760008) , the imidazole (B134444) ring of histidine , and the N-terminus of the protein are all potential sites for adduction under specific physiological conditions. The selectivity for a particular residue is determined by its accessibility within the folded protein structure and its local microenvironment, which influences its nucleophilicity. However, the "soft" electrophilicity of the α-carbon adjacent to the ketone makes it particularly reactive towards the "soft" nucleophile of a cysteine thiol. nih.govnih.gov
Elucidation of Alkylation Mechanisms and Stoichiometry
The primary mechanism by which this compound is expected to interact with biological molecules is through the alkylation of nucleophilic amino acid residues. This reactivity is a hallmark of α-haloketones, where the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom bearing the bromine atom, making it a prime target for nucleophilic attack.
Mechanism of Alkylation:
The alkylation reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophilic residue from a biomolecule, such as the thiol group of a cysteine, attacks the α-carbon of the ethanone (B97240) moiety. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the bromide ion as a leaving group.
The thiophene ring, particularly with the electron-donating ethyl group at the 5-position, influences the reactivity of the acetyl bromide side chain. While the sulfur atom in the thiophene ring is generally unreactive towards alkylation, the ring system itself can modulate the electrophilicity of the carbonyl carbon.
Key Biological Nucleophiles:
Within a cellular context, several nucleophilic functional groups present in proteins and small molecules are potential targets for alkylation by this compound. The most prominent among these are:
Cysteine Residues: The thiol group (-SH) of cysteine is a potent nucleophile at physiological pH and is the most likely target for alkylation. This is a common mechanism for the irreversible inhibition of enzymes, particularly cysteine proteases, where a cysteine residue is present in the active site.
Histidine Residues: The imidazole side chain of histidine can also act as a nucleophile, although it is generally less reactive than the thiol group of cysteine.
Lysine Residues: The ε-amino group of lysine is another potential site for alkylation.
Glutathione (GSH): This abundant intracellular tripeptide contains a cysteine residue and is a primary scavenger of electrophilic compounds. The reaction of this compound with GSH is expected to be a major detoxification pathway.
Stoichiometry of Alkylation:
The stoichiometry of the alkylation reaction refers to the molar ratio in which this compound binds to its target molecule. In the context of enzyme inhibition, a 1:1 stoichiometry is often observed, where one molecule of the inhibitor covalently modifies a single critical residue in the enzyme's active site, leading to its inactivation.
Determining the stoichiometry is crucial for understanding the potency and mechanism of action of an alkylating agent. This is typically achieved through techniques such as mass spectrometry, where the mass increase of the target protein or peptide upon reaction with the compound can be precisely measured.
Hypothetical Research Findings:
Based on studies of analogous α-bromoketones, the following tables present hypothetical data from in vitro experiments designed to elucidate the alkylation mechanism and stoichiometry of this compound.
Table 1: Kinetic Analysis of Papain Inhibition
Papain, a well-characterized cysteine protease, serves as a model enzyme to study the inhibitory potential of alkylating agents. The inactivation kinetics would likely follow a pseudo-first-order process, and the second-order rate constant (kinact/KI) is a measure of the inhibitor's efficiency.
| Inhibitor Concentration (µM) | Observed Rate of Inactivation (kobs, s-1) |
|---|---|
| 10 | 0.05 |
| 25 | 0.12 |
| 50 | 0.25 |
| 100 | 0.51 |
From this data, a second-order rate constant of approximately 5000 M-1s-1 could be calculated, indicating potent and irreversible inhibition.
Table 2: Mass Spectrometry Analysis of a Model Peptide
To confirm the site of alkylation, a model peptide containing a single cysteine residue (e.g., ACysDE) could be incubated with this compound and analyzed by mass spectrometry.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
|---|---|---|---|---|
| Unmodified Peptide (ACysDE) | 451.1 | 451.2 | - | Unreacted peptide |
| Alkylated Peptide | 664.2 | 664.3 | +213.1 | Covalent adduct formation (1:1 stoichiometry) |
The observed mass shift of +213.1 Da corresponds to the addition of the 1-(5-ethylthiophen-2-yl)ethanone (B92520) moiety, confirming covalent modification of the cysteine residue.
Table 3: Reaction with Biological Nucleophiles
The relative reactivity with different biological nucleophiles can provide insights into the selectivity of the compound.
| Nucleophile | Reaction Time (min) | % Reacted |
|---|---|---|
| N-acetylcysteine | 10 | 95 |
| Glutathione (GSH) | 10 | 98 |
| N-acetylhistidine | 60 | 15 |
| N-acetyllysine | 60 | <5 |
This hypothetical data suggests a strong preference for alkylation of thiol-containing molecules.
Future Directions and Emerging Research Avenues for 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone
Development of Asymmetric Synthetic Methodologies for Enantiopure 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone
The presence of a prochiral center in this compound makes the development of asymmetric synthetic methodologies a critical area of future research. The synthesis of enantiomerically pure forms of this compound would open doors to its application in stereoselective synthesis and as a chiral building block for pharmaceuticals and agrochemicals.
Current research on the asymmetric synthesis of related chiral thiophene-containing compounds provides a roadmap for future endeavors. nsf.govrsc.orgnih.gov Methodologies such as catalytic asymmetric reduction of the ketone functionality could be explored. nih.gov This could involve the use of chiral catalysts, such as those based on transition metals complexed with chiral ligands, or biocatalytic approaches employing enzymes like ketoreductases. nih.gov Furthermore, asymmetric α-functionalization of the corresponding ketone, 1-(5-ethylthiophen-2-yl)ethanone (B92520), prior to bromination could also be a viable strategy. Organocatalysis, which has seen success in the asymmetric synthesis of other heterocyclic compounds, could also be a fruitful area of investigation. nsf.gov
| Potential Asymmetric Synthetic Strategy | Key Features | Anticipated Outcome |
| Catalytic Asymmetric Reduction | Use of chiral metal catalysts (e.g., Ru, Rh) or organocatalysts with a hydrogen source. | Enantiomerically enriched (R)- or (S)-2-bromo-1-(5-ethylthiophen-2-yl)ethanol, a precursor to the chiral ketone. |
| Biocatalytic Reduction | Employment of whole-cell biocatalysts or isolated enzymes (ketoreductases). | High enantioselectivity under mild reaction conditions. |
| Asymmetric α-Bromination | Use of a chiral base or phase-transfer catalyst to effect the enantioselective bromination of the parent ketone. | Direct formation of enantiopure this compound. |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The reactivity of the α-bromoketone moiety in this compound makes it a prime candidate for a variety of novel catalytic transformations. Future research should focus on expanding the repertoire of reactions in which this compound can participate, moving beyond classical nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions, for instance, could be adapted to functionalize the α-position with a range of substituents. The development of novel catalyst systems that can tolerate the thiophene (B33073) ring and the ketone functionality will be crucial. nih.gov Furthermore, photoredox catalysis could enable currently inaccessible transformations under mild conditions. Investigations into dual catalytic systems, combining a photoredox catalyst with a transition metal or organocatalyst, could lead to the discovery of entirely new reaction pathways. acs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in accelerating the development and application of this compound. nih.govnih.govresearchgate.netrroij.comacs.org DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrroij.com
Future computational studies could focus on several key areas:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for various transformations will aid in the rational design of catalysts and the optimization of reaction conditions. nih.govacs.org
Prediction of Physicochemical Properties: Properties such as solubility, stability, and electronic characteristics can be predicted, guiding its application in materials science and medicinal chemistry.
Virtual Screening: Computational docking studies could predict the binding affinity of derivatives of this compound to various biological targets, thereby identifying promising candidates for further experimental investigation. nih.gov
| Computational Method | Research Focus | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties. | Understanding of reactivity, catalyst design, interpretation of experimental data. nih.govrroij.com |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Prediction of behavior in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of more potent and selective bioactive compounds. |
Expansion of Synthetic Applications in Under-explored Areas of Organic Synthesis
The utility of this compound as a synthetic building block is far from fully realized. Its bifunctional nature, possessing both an electrophilic carbon and a reactive ketone, allows for its use in the synthesis of a wide array of heterocyclic compounds. ambeed.commdpi.comresearch-nexus.netorganic-chemistry.orgnih.gov
Future research should aim to expand its application in the synthesis of under-explored heterocyclic systems. This could include its use in multicomponent reactions to rapidly build molecular complexity. The synthesis of fused thiophene derivatives, which are known to possess interesting biological and material properties, is another promising avenue. nih.govnih.gov For example, it could serve as a key precursor for the synthesis of thieno[3,2-b]indoles or other complex polycyclic aromatic systems containing a thiophene moiety. nih.gov
Untapped Molecular and Cellular Targets for Mechanistic In Vitro Studies
While the biological activities of many thiophene derivatives have been explored, the specific potential of this compound and its derivatives remains largely uninvestigated. research-nexus.netcabidigitallibrary.orgderpharmachemica.com Future in vitro studies should focus on screening this compound and its derivatives against a diverse range of molecular and cellular targets.
Given the known biological activities of other thiophene-containing molecules, potential areas of investigation include:
Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi. research-nexus.netnih.gov
Anticancer Activity: Evaluation of its cytotoxicity against various cancer cell lines and investigation of its potential to inhibit specific kinases or other cancer-related targets.
Enzyme Inhibition: Targeting enzymes involved in various disease pathways, such as proteases, kinases, or phosphatases.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The translation of promising laboratory-scale syntheses to industrial production is often a significant hurdle. The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms presents a forward-thinking approach to address this challenge. acs.orgx-mol.netsci-hub.seresearchgate.netmtak.huwiley-vch.dechim.itamidetech.comnih.gov
Flow chemistry offers several advantages for the synthesis of α-bromoketones, which can be hazardous to handle in large quantities in batch processes. acs.org These advantages include enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. wiley-vch.dechim.it Automated platforms can be used for rapid reaction optimization and the synthesis of a library of derivatives for biological screening. researchgate.netamidetech.comnih.gov The development of a robust and scalable flow synthesis of this compound would significantly enhance its accessibility for both academic research and industrial applications. chim.it
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Enhanced safety, improved reaction control, scalability. acs.orgwiley-vch.dechim.it |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Accelerated discovery and optimization of synthetic routes and bioactive derivatives. researchgate.netamidetech.comnih.gov |
Q & A
Basic: What are the recommended synthetic methods for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone?
Methodological Answer:
A common approach involves bromination of the parent ketone. For example, 1-(4-methoxyphenyl)ethanone can be treated with bromine in chloroform, followed by neutralization with NaHCO₃ and recrystallization from diethyl ether to achieve 85% yield . For thiophene derivatives, substitution reactions using sodium amide or alkoxides in polar solvents (e.g., DMSO) are typical . Reaction optimization should prioritize inert atmospheres and controlled stoichiometry to minimize side products.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes .
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and self-contained breathing apparatus during spills .
- Storage: Store at -20°C under inert gas to prevent degradation .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste; avoid drainage systems .
Basic: Which spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): Use EI-MS to identify molecular ion peaks (e.g., m/z 282 [M+1] for derivatives) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles, bromine positioning) using single-crystal datasets refined via SHELXL .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
- Data Collection: Use high-resolution (~0.8 Å) datasets for accurate refinement .
- Software Tools: Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to handle twinning or pseudo-symmetry .
- Enantiomorph Polarity: Apply Flack’s x parameter to distinguish chiral centers in near-centrosymmetric structures .
Advanced: How to address discrepancies in reaction yields or spectroscopic data?
Methodological Answer:
- Yield Variations: Optimize solvent polarity (e.g., THF vs. DMSO) and reaction time. For example, extended bromination in CHCl₃ improves yield to 85% , while shorter times may reduce byproducts.
- NMR Contradictions: Compare with structurally similar compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone ) to validate shifts .
- Crystallographic Data: Re-refine datasets using alternative software (e.g., Olex2 vs. SHELX) to resolve R factor inconsistencies .
Advanced: What mechanistic insights explain its reactivity in substitution reactions?
Methodological Answer:
- Nucleophilic Substitution: The bromine atom’s electrophilicity facilitates SN₂ reactions with amines or thiols. For example, 2-bromo-1-(4-methoxyphenyl)ethanone reacts with sodium alkoxides to form ether derivatives .
- Steric Effects: Bulky substituents on the thiophene ring hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Competing Pathways: Monitor for elimination products (e.g., alkenes) under basic conditions using TLC or GC-MS .
Advanced: How to validate environmental impacts or degradation pathways?
Methodological Answer:
- Aquatic Toxicity: Perform Daphnia magna assays to assess LC₅₀ values, as brominated ketones often show moderate ecotoxicity .
- Photodegradation: Use UV-Vis spectroscopy to track decomposition under simulated sunlight, noting halogen loss via HPLC .
- Biodegradation: Employ microbial consortia (e.g., Pseudomonas spp.) in batch studies to evaluate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



